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Compound of Interest

Compound Name: BAY-386

CAS No.: 1256941-06-6

Cat. No.: B605935 Get Quote

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice

and frequently asked questions for researchers investigating the off-target kinase profiles of

small molecules, with a specific clarification on BAY-386 and illustrative examples from other

well-characterized Bayer compounds. As Senior Application Scientists, we aim to provide not

just protocols, but the scientific reasoning behind them to ensure your experiments are robust

and your results, reliable.

Frequently Asked Questions (FAQs)
Q1: I am trying to design an off-target kinase screening
experiment for BAY-386. What is its primary kinase
target?
This is a crucial first question and highlights a common point of confusion in compound

nomenclature. Based on available scientific literature, BAY-386 is not a kinase inhibitor; it is a

potent and specific antagonist of Protease-Activated Receptor 1 (PAR-1), a G-protein coupled

receptor involved in thrombosis and inflammation.[1]

It is possible that BAY-386 has been mistaken for other Bayer compounds that are kinase

inhibitors, such as BAY-091 (a PIP4K2A inhibitor)[2][3] or BAY-3827 (an AMPK inhibitor)[4][5].

We will use these compounds as examples throughout this guide.
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Q2: If BAY-386 is not a kinase inhibitor, is there any
reason to screen it against a kinase panel?
Yes, this can be a valuable and scientifically sound line of inquiry. The principle of drug

discovery is to understand a compound's full pharmacological profile, including any unintended

interactions. While a compound may be designed for a specific target family, cross-reactivity

can occur.

Causality: The ATP-binding pocket, the target of most kinase inhibitors, shares structural

motifs across the kinome, and sometimes with nucleotide-binding sites in other proteins.

While less common, it is not impossible for a compound designed for a receptor like PAR-1

to have an affinity for a kinase.

Field-Proven Insight: There is precedent for non-kinase inhibitor drug classes showing

kinase activity. For example, some inhibitors of poly (ADP-ribose) polymerase (PARP) have

been found to have potent off-target effects on various kinases, such as DYRK1A/B, CDK16,

and PIM3.[6][7][8] This discovery has opened new avenues for understanding their

mechanisms of action and potential side effects.

Self-Validating System: Screening BAY-386 against a broad kinase panel would serve as a

self-validating experiment. A clean result would strengthen the claim of its selectivity for PAR-

1, while identified hits would provide critical new information about its potential

polypharmacology and guide further safety and efficacy studies.

Understanding Your Compound's Kinase Selectivity
Profile: Case Studies
The goal of off-target screening is to determine the selectivity of your compound. Selectivity

can range from highly specific to broadly active. Below, we profile two different Bayer

compounds to illustrate this concept.

Case Study 1: The Highly Selective Inhibitor (BAY-091)
BAY-091 was developed as a potent and highly selective inhibitor of PIP4K2A, a lipid kinase.[2]

[3] In this case, the desired outcome of off-target screening is to confirm its specificity.
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Data Presentation: Kinase Selectivity of BAY-091

Compound Primary Target
Screening
Panel Size

Compound
Concentration

Result

BAY-091 PIP4K2A

373 Kinases

(Millipore/Eurofin

s)

1 µM

No potential off-

target kinase

was inhibited by

more than 60%.

[9][10]

Expertise & Experience: The data for BAY-091 represents an ideal outcome for a chemical

probe intended to be highly selective. Testing at a high concentration (1 µM) and finding

minimal off-target activity provides strong evidence of its specificity. This gives researchers

confidence that the biological effects observed when using BAY-091 are due to the inhibition

of PIP4K2A and not other kinases.

Case Study 2: The Selective Inhibitor with Known Off-
Targets (BAY-3827)
BAY-3827 is a potent inhibitor of AMP-activated protein kinase (AMPK).[4][5][11][12] While

highly potent for its primary target, kinase screening revealed a small number of additional

targets.

Data Presentation: Off-Target Profile of BAY-3827
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Primary Target Compound
Known Off-Targets
(IC50)

Selectivity Notes

AMPK (IC50: 1.4-15

nM)
BAY-3827

RSK1/2/3/4 (24-52

nM)

>500-fold selectivity

against the majority of

329 other kinases

tested.[5][13]

FLT3 (119-124 nM)[5]

[13]

c-Met (788 nM)[5]

Aurora A (1324 nM)[5]

Trustworthiness: The profile of BAY-3827 demonstrates the importance of comprehensive

screening. While it is a potent AMPK inhibitor, it also inhibits RSK family kinases with similar

potency.[12] This is a critical finding. Any cellular experiment using BAY-3827 must include

controls to determine if the observed phenotype is due to AMPK inhibition, RSK inhibition, or

both. This knowledge allows for more rigorous experimental design and accurate

interpretation of results.

Experimental Workflow & Troubleshooting
Workflow for Off-Target Kinase Screening
The process of identifying and validating off-targets follows a logical progression from broad

screening to specific validation.
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Phase 1: Discovery

Phase 2: Confirmation & Validation

Phase 3: Outcome

Compound of Interest
(e.g., BAY-386)

Primary Screen:
Broad Kinase Panel

(e.g., >300 kinases @ 1µM)

Submit for Screening

Data Analysis:
Identify 'Hits'

(% Inhibition > Threshold, e.g., 50%)

Generate Data

No Significant Hits?
-> Report High Selectivity Significant Hits Found

Secondary Screen:
Determine IC50 values

for validated hits

Prioritize Hits

Cell-Based Assay:
Confirm target engagement &

functional effect in cells

Validate Functionally

Refined Understanding of
Compound's Mechanism of Action

& Potential Side Effects

Click to download full resolution via product page

Caption: A logical workflow for identifying and validating off-target kinase activity.
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Troubleshooting Guide
Q3: My compound shows activity against a large number of kinases in the primary screen.

What does this mean and what should I do next?

Causality: Broad activity can stem from several sources. The compound might be a

"promiscuous" inhibitor, often due to physicochemical properties like aggregation.

Alternatively, it may target a conserved feature within a kinase subfamily.

Troubleshooting Steps:

Review Physicochemical Properties: Is your compound aggregating at the screening

concentration? Run a dynamic light scattering (DLS) experiment or include detergents in

your assay buffer as a control.

Check for Pan-Assay Interference Compounds (PAINS): Does your molecule contain

substructures known to interfere with assays? Use online tools to check for PAINS flags.

Analyze the Hits: Are the inhibited kinases all from the same family (e.g., SRC family, TEC

family)? This may indicate a specific, but broad, interaction profile.

Next Experiment: Before extensive follow-up, perform a dose-response curve on a small,

diverse subset of the initial hits. A promiscuous binder or aggregator may show very

shallow or inconsistent dose-response curves.

Q4: I have a confirmed off-target hit from a biochemical assay. How do I confirm it is relevant in

a cellular context?

Expertise & Experience: A biochemical interaction does not always translate to a cellular

effect. Cell membranes, intracellular ATP concentrations, and the presence of scaffolding

proteins can all influence a compound's activity.

Protocol: Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay - CETSA)

Cell Treatment: Treat intact cells with your compound across a range of concentrations

(e.g., 0.1 to 50 µM) and include a vehicle control (e.g., DMSO).
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Thermal Challenge: Heat the cell lysates to a specific temperature that is on the melting

curve of the target protein. The binding of your compound should stabilize the target

kinase, shifting its melting point to a higher temperature.

Protein Quantification: Separate soluble and aggregated protein fractions by

centrifugation.

Analysis: Quantify the amount of the specific kinase target remaining in the soluble

fraction using Western blotting or mass spectrometry. An increase in soluble protein at

higher compound concentrations indicates target engagement.

Trustworthiness: A positive CETSA result provides strong evidence that your compound is

binding to the intended off-target inside a cell, making the interaction physiologically relevant.

[2]

Q5: What is the difference between percent inhibition from a primary screen and an IC50

value?

Percent Inhibition: This is a result from a single-point screen (e.g., compound at 1 µM). It

tells you the percentage of the kinase's activity that was blocked at that specific

concentration. It is used for initial hit identification.

IC50 (Half-maximal inhibitory concentration): This value is derived from a dose-response

curve where multiple concentrations of the compound are tested. The IC50 is the

concentration of your compound required to inhibit 50% of the kinase's activity. It is the

standard measure of a compound's potency and is essential for comparing the activity

against your primary target versus off-targets.

Protocol: Preparing a Compound for Commercial
Kinase Panel Screening
This protocol outlines the critical steps to ensure the quality of the data you receive from a

commercial vendor.

Compound Quality Control (QC):
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Identity & Purity: Confirm the identity of your compound batch via LC-MS and its purity by

HPLC (should be >95%). Impurities can cause false positives.

Solubility: Determine the solubility of your compound in DMSO. Most screening vendors

require a concentrated stock (e.g., 10 mM in 100% DMSO). Ensure your compound is fully

dissolved.

Stock Solution Preparation:

Prepare a fresh, high-concentration stock solution in high-quality, anhydrous DMSO.

Vortex thoroughly and visually inspect for any precipitation.

Use this stock for all subsequent dilutions.

Vendor Submission:

Select a Vendor: Choose a reputable vendor offering a large kinase panel (e.g., Eurofins,

Reaction Biology, Millipore).

Choose a Screening Concentration: For a primary screen, 1 µM is a standard

concentration. It is high enough to identify meaningful interactions but can help filter out

non-specific, low-potency hits.

Provide Information: Clearly label your sample and provide the exact concentration and

solvent (100% DMSO).

Data Interpretation:

Set a Hit Threshold: Pre-define what you will consider a "hit." A common starting point is

>50% inhibition.

Prioritize Hits: If multiple hits are found, prioritize them for IC50 determination based on

the percent inhibition and the biological relevance of the kinase.

References

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Antolin, A. A., & Workman, P. (2020). Non-Kinase Off-Target Inhibitory Activities of Clinically-

Relevant Kinase Inhibitors. International Journal of Molecular Sciences, 21(18), 6569.

Available at: [Link]

Lorke, C., et al. (2021). Discovery and Characterization of the Potent and Highly Selective

1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. Journal of

Medicinal Chemistry, 64(22), 16349–16374. Available at: [Link]

Moskowitz, C. H., et al. (2015). Targeting PAR1: Now what?. Thrombosis research, 136(5),

847-53. Available at: [Link]

Lorke, C., et al. (2021). Discovery and Characterization of the Potent and Highly Selective

1,7-Naphthyridine-Based Inhibitors BAY-091 and BAY-297 of the Kinase PIP4K2A. PubMed.

Available at: [Link]

Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367),

eaan4368. Available at: [Link]

Lang, S. A., et al. (2024). Mechanism and cellular actions of the potent AMPK inhibitor BAY-

3827. Science Signaling, 17(830), eadj8686. Available at: [Link]

Sharma, D., & Gulati, G. (2013). PAR-1 antagonists: current state of evidence. PubMed.

Available at: [Link]

Karaman, M. W., & Batalha, V. S. (2015). Unexpected Off-Targets and Paradoxical Pathway

Activation by Kinase Inhibitors. ACS chemical biology, 10(1), 213-21. Available at: [Link]

Lang, S. A., et al. (2023). Mechanism and cellular actions of the potent AMPK inhibitor BAY-

3827. bioRxiv. Available at: [Link]

BAY-091 - The Chemical Probes Portal. Available at: [Link]

Ross, F. A., et al. (2024). BAY-3827 and SBI-0206965: Potent AMPK Inhibitors That

Paradoxically Increase Thr172 Phosphorylation. MDPI. Available at: [Link]

Scott, J. S., et al. (2024). Small molecule inhibitors for cancer immunotherapy and

associated biomarkers – the current status. Journal for ImmunoTherapy of Cancer, 12(1),

Troubleshooting & Optimization

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7555836/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01174
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4663148/
https://pubmed.ncbi.nlm.nih.gov/34762410/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5929343/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10928929/
https://pubmed.ncbi.nlm.nih.gov/23720853/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4300236/
https://www.biorxiv.org/content/10.1101/2023.03.03.530960v1
https://www.chemicalprobes.org/bay-091
https://www.mdpi.com/1422-0067/25/1/469
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605935?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


e007994. Available at: [Link]

A Chemical Probe for PIP4K2A - BAY-091 - EUbOPEN. Available at: [Link]

The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer

drugs – and how they could lead us to new forms of treatment. Available at: [Link]

BAY-3827 - The Chemical Probes Portal. Available at: [Link]

Antolin, A. A., et al. (2019). The off-target kinase landscape of clinical PARP inhibitors.

ResearchGate. Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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